6(2H)-Quinoxalinone, 3,4-dihydro-8-(1,2,3,6,7,8-hexahydro-10-undecylpyrazino(2,3-g)quinoxalin-5-yl)-7-hydroxy-5-undecyl-
Description
The compound 6(2H)-Quinoxalinone, 3,4-dihydro-8-(1,2,3,6,7,8-hexahydro-10-undecylpyrazino(2,3-g)quinoxalin-5-yl)-7-hydroxy-5-undecyl- (hereafter referred to as Compound A) is a highly substituted quinoxalinone derivative. Its structure features:
- A 3,4-dihydro-6(2H)-quinoxalinone core, which is a bicyclic system with a ketone group at position 4.
- A 1,2,3,6,7,8-hexahydro-10-undecylpyrazino(2,3-g)quinoxaline substituent at position 8, introducing a fused pyrazinoquinoxaline moiety with a long undecyl (C11) chain.
- A hydroxy group at position 7 and a second undecyl chain at position 3.
Its synthesis likely involves multi-step coupling reactions to introduce the pyrazinoquinoxaline group and alkyl chains, akin to methods described for related quinoxaline derivatives .
Properties
CAS No. |
154324-55-7 |
|---|---|
Molecular Formula |
C40H62N6O2 |
Molecular Weight |
659.0 g/mol |
IUPAC Name |
5-undecyl-8-(10-undecyl-2,3,4,7,8,9-hexahydropyrazino[2,3-g]quinoxalin-5-yl)-2,3-dihydroquinoxaline-6,7-diol |
InChI |
InChI=1S/C40H62N6O2/c1-3-5-7-9-11-13-15-17-19-21-29-33-36(44-26-23-41-33)31(37-34(29)42-24-27-45-37)32-38-35(43-25-28-46-38)30(39(47)40(32)48)22-20-18-16-14-12-10-8-6-4-2/h41,45,47-48H,3-28H2,1-2H3 |
InChI Key |
RRXORYQDUVFKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C2C(=NCCN2)C(=C3C1=NCCN3)C4=C(C(=C(C5=NCCN=C45)CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Biological Activity
6(2H)-Quinoxalinone, 3,4-dihydro-8-(1,2,3,6,7,8-hexahydro-10-undecylpyrazino(2,3-g)quinoxalin-5-yl)-7-hydroxy-5-undecyl- is a complex organic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities including antimicrobial, anti-inflammatory, anticancer properties, and their potential as enzyme inhibitors. This article explores the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple fused rings and various functional groups such as hydroxyl and pyrazino moieties. The presence of undecyl chains enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetic properties. Its reactivity often involves electrophilic substitutions and nucleophilic additions which are typical for quinoxaline derivatives.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant antimicrobial properties. In a study assessing various quinoxalinone derivatives, it was found that certain compounds exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications in the substituents could enhance antimicrobial efficacy .
| Compound | Activity against Gram-positive Bacteria | Activity against Gram-negative Bacteria |
|---|---|---|
| 6a | High | Moderate |
| 6b | Moderate | High |
| 6c | Low | High |
Anti-inflammatory Activity
Research indicates that quinoxaline derivatives can act as inhibitors of cyclooxygenase (COX) enzymes. For example, compound 6d was identified as a COX-2 inhibitor with promising results in reducing inflammation . This activity suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been widely studied. Recent findings show that certain compounds exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from the quinoxaline scaffold demonstrated significant inhibitory effects on human non-small-cell lung cancer cells (A549) with IC50 values comparable to established chemotherapeutics .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6e | A549 | 10.5 |
| 6f | MCF-7 | 12.3 |
Secreted Phospholipase A2 (sPLA2) Inhibition
One of the most notable activities of quinoxaline derivatives is their ability to inhibit sPLA2 enzymes which are linked to various pathological conditions including diabetes and cardiovascular diseases. Compound 6a was identified as a potent sPLA2 inhibitor with an IC50 value of 0.0475 µM . This suggests its potential in managing diabetes-related complications.
α-Glucosidase Inhibition
Inhibitors of α-glucosidase are crucial for controlling postprandial blood glucose levels. Compound 6c exhibited strong inhibition against α-glucosidase with an IC50 of 0.0953 µM, outperforming the standard drug acarbose . This dual inhibitory action on sPLA2 and α-glucosidase positions it as a promising candidate for further development.
Case Studies
- Diabetes Management : A study evaluated the effectiveness of quinoxaline derivatives in controlling blood glucose levels in diabetic models. The results indicated that compounds like 6a and 6c not only inhibited key enzymes but also improved metabolic parameters in treated subjects.
- Cancer Treatment : In vitro assays demonstrated that quinoxaline derivatives could induce apoptosis in cancer cells while sparing normal cells from cytotoxicity. For instance, compound 6e showed selective toxicity towards cancer cells with minimal effects on healthy cells .
Scientific Research Applications
Biological Activities
6(2H)-Quinoxalinone derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Several studies have reported that quinoxaline derivatives possess significant antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Properties : These compounds have shown promise in reducing inflammation by modulating inflammatory pathways. This activity is crucial for treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Potential : Research indicates that quinoxaline derivatives can act as potent anticancer agents. For instance, certain hybrids have demonstrated remarkable cytotoxicity against colorectal cancer cell lines (HCT-116) with IC50 values as low as 0.05–0.07 μM . The mechanism involves downregulation of key proteins such as HIF-1α and VEGF, which are critical in tumor growth and angiogenesis .
Case Studies
Several case studies highlight the applications of 6(2H)-quinoxalinone derivatives:
-
Colorectal Cancer Treatment :
- A study synthesized a library of quinoxaline hybrids that were tested for their anticancer activity against HCT-116 cells. The results showed that specific compounds exhibited selective cytotoxicity while sparing normal colonocytes, indicating a favorable safety profile .
- The structure-activity relationship (SAR) analysis revealed that modifications in the substituents significantly impacted the anticancer efficacy and selectivity of these compounds.
-
Antimicrobial Agents :
- Another study focused on the synthesis of various quinoxaline derivatives and evaluated their antimicrobial properties against common pathogens. The findings suggested that certain modifications enhanced their antibacterial activity compared to existing antibiotics.
Comparison with Similar Compounds
Structural Analogues
a) 3,4-Dihydro-2(1H)-quinoxalinones (e.g., Sarges & Lyga, 1988)
These derivatives lack the pyrazinoquinoxaline substituent and long alkyl chains.
b) 6,8-Dibromo-3-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-4(3H)-quinazolinone ()
Though a quinazolinone (vs. quinoxalinone), this compound shares a fused bicyclic core. Key differences:
- Substituents: Bromine atoms at positions 6 and 8, and a chlorophenoxy-oxadiazole group.
- Physicochemical Properties : LogP = 4.89, PSA = 80.82 Ų, boiling point = 678.7°C. The high LogP reflects its lipophilicity, but the PSA value suggests moderate polarity due to heteroatoms .
c) Indolo[2,3-b]quinoxaline Derivatives ()
These compounds feature a fused indole-quinoxaline system. For example:
- 6-Acetyl-6,11-dihydro-5H-indolo[2,3-b]quinoxaline (9): Melting point = 168°C, synthesized via o-phenylenediamine coupling.
Functional and Pharmacological Comparisons
- Lipophilicity and Bioavailability: Compound A’s dual undecyl chains likely result in extreme lipophilicity (estimated LogP ~6.0), surpassing even the dibromo-quinazolinone (LogP = 4.89). While this may enhance cell membrane penetration, it could also reduce aqueous solubility, necessitating formulation optimizations .
- This contrasts with simpler dihydroquinoxalinones, which are smaller and less sterically hindered .
- Synthetic Complexity: Compound A’s synthesis is likely more challenging than derivatives like 2-methyl-4(3H)-quinazolinone (), which can be prepared in fewer steps .
Preparation Methods
Condensation of o-Phenylenediamine with Nitroalkene Derivatives
A widely used and efficient method for synthesizing quinoxaline cores involves the condensation of o-phenylenediamine derivatives with nitroalkene compounds catalyzed by small organic molecules such as L-proline. This method proceeds under mild conditions (room temperature, ethanol solvent) without the need for inert gas protection or metal catalysts, making it practical and economically favorable.
- Reaction conditions:
- Substrates: o-Phenylenediamine and β-nitro ene derivatives
- Catalyst: L-proline (10 mol%)
- Solvent: Ethanol
- Temperature: Room temperature
- Reaction time: 6–10 hours
- Molar ratio: 1:1 (o-phenylenediamine:nitroalkene)
- Mechanism: The amino group of o-phenylenediamine attacks the electron-deficient nitroalkene, forming a chiral intermediate, which cyclizes to yield the quinoxaline ring system.
- Advantages: Metal-free, mild conditions, simple workup, good yields, and high selectivity.
Table 1. Typical Reaction Parameters and Yields for Quinoxaline Synthesis via L-Proline Catalysis
| Parameter | Value/Condition | Notes |
|---|---|---|
| Catalyst loading | 10 mol% L-proline | Optimal catalytic effect |
| Solvent | Ethanol | Green solvent |
| Temperature | Room temperature (~25°C) | Avoids by-products at higher T |
| Reaction time | 6–10 hours | Monitored by TLC |
| Molar ratio (substrates) | 1:1 | Balanced for best yield |
| Yield | High (typically >80%) | After chromatographic purification |
This method is directly applicable to preparing polysubstituted quinoxaline derivatives, which can be further functionalized to obtain complex structures like the target compound.
Catalytic Synthesis Using Supported Molybdophosphovanadates
Another efficient approach involves heterogeneous catalysis using molybdophosphovanadate catalysts supported on alumina. This method allows quinoxaline formation from o-phenylenediamine and 1,2-dicarbonyl compounds in toluene at room temperature.
- Catalyst: CuH2PMo11VO40 supported on alumina
- Reaction conditions:
- Solvent: Toluene
- Temperature: 25°C
- Catalyst amount: 100 mg per mmol substrate
- Reaction time: ~120 minutes
- Advantages: High yields (up to 93%), catalyst recyclability, mild conditions, and easy catalyst separation by filtration.
Table 2. Effect of Catalyst Amount on Quinoxaline Yield
| Catalyst Amount (mg) | Yield (%) |
|---|---|
| 10 | 43 |
| 50 | 85 |
| 100 | 92 |
| 150 | 93 |
This method is suitable for synthesizing various quinoxaline derivatives with excellent yields and green chemistry benefits.
Functionalization and Ring Fusion Strategies
Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones
The preparation of quinoxalinone derivatives, which are key intermediates for the target compound, can be achieved by condensation of o-phenylenediamine with diketones or aldehydes under nitrogen atmosphere at elevated temperatures (e.g., 110°C for 24 h). The products are purified by extraction and column chromatography.
- Typical procedure:
- React o-phenylenediamine with 1,2-dicarbonyl compounds in an inert atmosphere
- Heat at 110°C for 24 hours
- Workup includes aqueous quenching, organic extraction, drying, and chromatographic purification
- Yields: Moderate to excellent depending on substrates and conditions
- Notes: This step is crucial for obtaining the dihydroquinoxalinone core, which can be further oxidized or reduced to access various oxidation states of quinoxaline derivatives.
Oxidation and Reduction Steps
- Oxidation of tetrahydroquinoxalines to quinoxalinones can be performed using vanadium(V) oxide (V2O5) in toluene under reflux.
- Reduction of quinoxalinones to tetrahydroquinoxalines is typically done using lithium aluminum hydride (LiAlH4).
- These redox steps allow fine-tuning of the quinoxaline ring saturation and functional groups, essential for constructing complex fused systems like pyrazinoquinoxalines.
Schiff Base Formation and Further Functionalization
Condensation of quinoxalinone derivatives with aromatic or heteroaromatic aldehydes in the presence of catalytic glacial acetic acid yields Schiff bases, which serve as intermediates for further modifications.
- Conditions:
- Catalytic glacial acetic acid
- Room temperature or mild heating
- Characterization: Confirmed by FT-IR (NH, C=O, C=N bands), elemental analysis
- This step is useful for introducing substituents on the quinoxalinone core, potentially including the undecyl and hydroxy substituents seen in the target compound.
Specific Synthetic Routes for Complex Quinoxaline Derivatives
Multi-Step Synthesis Involving Benzofurazan and Acetylacetone
A synthetic route for quinoxalinone derivatives involves:
- Reaction of benzofurazan with 2,4-pentanedione in the presence of diethylamine at 25–80°C.
- Quenching with water to precipitate the product, followed by filtration and recrystallization.
- Further reaction with salicylaldehyde and diethylamine under controlled temperature to introduce additional substituents.
This method highlights the versatility of diketone and aldehyde condensation chemistry in building complex quinoxaline frameworks.
Summary Table: Key Preparation Methods for Quinoxaline Derivatives
| Method | Key Reagents | Conditions | Advantages | Typical Yields |
|---|---|---|---|---|
| L-Proline catalyzed condensation | o-Phenylenediamine + nitroalkene | Ethanol, RT, 6–10 h | Metal-free, mild, economical | >80% |
| Supported molybdophosphovanadate | o-Phenylenediamine + 1,2-dicarbonyl | Toluene, RT, 2 h, heterogeneous | Recyclable catalyst, green | Up to 93% |
| Diketone condensation | o-Phenylenediamine + diketones | 110°C, N2, 24 h | Access to quinoxalinones | Moderate-Excellent |
| Schiff base formation | Quinoxalinone + aldehydes | Acetic acid catalyst, mild heat | Functionalization step | High |
| Amide formation | Quinoxalinecarboxylic acid + amines | DCM, RT, overnight | Introduces complex substituents | ~55% |
Q & A
Q. What role can AI-driven simulations play in accelerating discovery pipelines for quinoxalinone derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
